molecular formula C9H11NO3 B2906065 (2S)-2-(6-Methoxypyridin-2-yl)propanoic acid CAS No. 2248202-67-5

(2S)-2-(6-Methoxypyridin-2-yl)propanoic acid

Cat. No. B2906065
CAS RN: 2248202-67-5
M. Wt: 181.191
InChI Key: VEEVYBJPKBWVMI-LURJTMIESA-N
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Description

2-Methoxypyridine is a chemical compound with the empirical formula C6H7NO . It has a molecular weight of 109.13 . The compound is in liquid form .


Molecular Structure Analysis

The SMILES string of 2-Methoxypyridine is COc1ccccn1 . The InChI is 1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2-Methoxypyridine has a refractive index of n20/D 1.503 (lit.) . It has a boiling point of 142 °C (lit.) and a density of 1.038 g/mL at 25 °C (lit.) .

Safety and Hazards

2-Methoxypyridine is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It has hazard statements H226 - H315 - H319 - H335 . The precautionary statements are P210 - P302 + P352 - P305 + P351 + P338 . The target organs are the respiratory system .

properties

IUPAC Name

(2S)-2-(6-methoxypyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)7-4-3-5-8(10-7)13-2/h3-6H,1-2H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEVYBJPKBWVMI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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